ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
Description
This compound features a thiazole core substituted at position 2 with an amide-linked cycloheptaoxazole moiety and at position 5 with an ethyl carboxylate ester. Its synthesis likely involves coupling ethyl 2-bromoacetoacetate with nitrile intermediates, followed by hydrolysis and amide bond formation .
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-3-22-15(21)13-9(2)17-16(24-13)18-14(20)12-10-7-5-4-6-8-11(10)23-19-12/h3-8H2,1-2H3,(H,17,18,20) |
InChI Key |
TXZLDDZXXUPFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC3=C2CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Cycloheptane Ring Formation: The cycloheptane ring can be constructed via a cyclization reaction, often using a suitable diene and a dienophile in a Diels-Alder reaction.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclodehydration reaction involving an α-hydroxy ketone and an amide.
Final Coupling: The final step involves coupling the synthesized thiazole, cycloheptane, and oxazole intermediates using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the oxazole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the ethyl ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.
Substitution: Amines, alcohols, under basic conditions with catalysts like DMAP (4-dimethylaminopyridine).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in drug development due to its structural characteristics that may influence biological activity. The thiazole and oxazole rings can interact with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures have shown promising bioactivity against various diseases.
Case Studies:
- Antimicrobial Activity: Compounds containing thiazole and oxazole moieties have been evaluated for their antimicrobial properties. For instance, derivatives of thiazole have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Cancer Research: Investigations into thiazole-containing compounds have revealed potential anticancer properties. Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Organic Synthesis
In synthetic chemistry, ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate serves as a versatile building block for creating more complex molecules. Its unique functionalities allow for the exploration of new synthetic pathways.
Synthetic Routes:
- Formation of Thiazole Ring: The thiazole ring can be synthesized using Hantzsch thiazole synthesis involving α-haloketones and thiourea under basic conditions.
- Cyclization Reactions: The cycloheptane component can be constructed through Diels-Alder reactions or other cyclization methods .
Material Science
The compound's unique structural features make it suitable for applications in material science. It can be utilized in the development of polymers or coatings with specific mechanical or chemical properties.
Applications:
- Polymer Development: Incorporating this compound into polymer matrices may enhance thermal stability and mechanical strength.
- Coatings: Its chemical properties could be exploited to create coatings that offer improved resistance to environmental degradation.
Biological Research
This compound could be studied for its bioactivity in various biological contexts.
Mechanism of Action:
The mechanism by which this compound exerts its effects would depend on its specific application. In biological systems, it may modulate enzyme activity or receptor interactions through hydrogen bonding or π–π interactions facilitated by its thiazole and oxazole rings .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and oxazole rings could participate in hydrogen bonding or π-π interactions with the target, while the cycloheptane ring could provide steric bulk that influences binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Carboxylate Family
Table 1: Key Structural and Physicochemical Comparisons
Key Differences in Functional Groups and Bioactivity
- Cycloheptaoxazole vs. Oxazolone-Ylidene () : The target compound’s cycloheptaoxazole provides a rigid, lipophilic scaffold, whereas the oxazolone-ylidene group in introduces a conjugated system that may enhance binding to aromatic protein pockets.
- Amide vs.
- Substituent Bulkiness : The diethoxyphenyl-ethylamine group in increases steric hindrance, which may reduce off-target interactions compared to the target compound’s methyl and cycloheptaoxazole groups.
Hydrogen Bonding and Conformational Analysis
- The target compound’s amide linker (N–H and C=O) offers two hydrogen-bonding sites, similar to the triazole-sulfanyl derivative in . However, the oxazolone-ylidene group in lacks H-bond donors, reducing polarity but enhancing planar stacking interactions .
Biological Activity
Ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a cycloheptoxazole moiety. The structural formula can be represented as follows:
This structure is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole and oxazole rings have shown potent activity against various bacterial strains.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Ethyl 4-methyl-2-thiazole | Antibacterial | E. coli, S. aureus | |
| Related thiazole derivatives | Antifungal | C. albicans |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages.
| Assay Type | Result | Concentration (µM) | Reference |
|---|---|---|---|
| Cytokine Inhibition | IL-6 Reduction | 50 µM | |
| NO Production Inhibition | Decrease in NO levels | 25 µM |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial resistance.
Enzyme Inhibition Studies
Inhibitory studies have shown that this compound can act on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory pathway.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of ethyl 4-methyl-2-thiazole against multidrug-resistant strains of bacteria demonstrated a significant reduction in bacterial load in vitro.
- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound where it significantly reduced paw edema induced by carrageenan.
Q & A
Q. How to investigate structure-activity relationships (SAR) for biological targets using this compound?
- Methodological Answer : Synthesize analogs with systematic variations (e.g., substituents on the thiazole or oxazole rings) and test them against target enzymes or receptors. Use molecular docking to correlate activity with steric/electronic properties . For example, replacing the ethyl ester with a methyl group may alter binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
